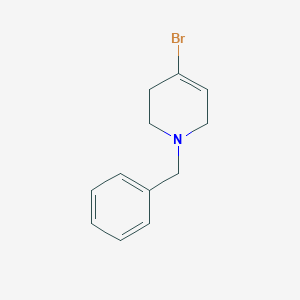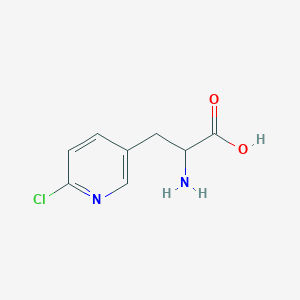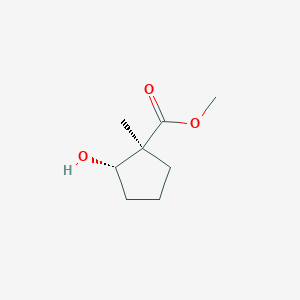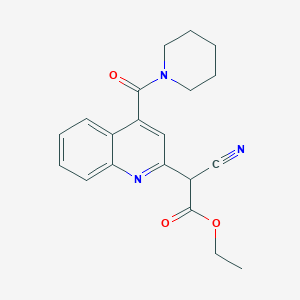
6-fluoro-2,3-dihydro-1H-inden-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2,3-dihydro-1H-inden-4-ol, also known as FDIO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FDIO is a highly reactive molecule that can be used in a variety of experiments, including those related to chemical synthesis, biochemistry, and pharmacology. In
作用機序
6-fluoro-2,3-dihydro-1H-inden-4-ol acts as a ROS sensor by undergoing a fluorine substitution reaction with ROS, resulting in the formation of a highly fluorescent compound. This reaction is specific to ROS and does not occur with other reactive species, such as reactive nitrogen species (RNS). The fluorescence of 6-fluoro-2,3-dihydro-1H-inden-4-ol can be measured using a variety of techniques, including fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
6-fluoro-2,3-dihydro-1H-inden-4-ol has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and apoptosis in cancer cells. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 6-fluoro-2,3-dihydro-1H-inden-4-ol in lab experiments is its high sensitivity and specificity for ROS detection. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol is easy to synthesize and can be used in a variety of experimental systems, including cell cultures and animal models. However, one limitation of using 6-fluoro-2,3-dihydro-1H-inden-4-ol is its potential toxicity, which can vary depending on the experimental conditions and the concentration used.
将来の方向性
There are several future directions for research related to 6-fluoro-2,3-dihydro-1H-inden-4-ol, including its use as a diagnostic tool for diseases related to oxidative stress, such as cardiovascular disease and diabetes. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol could be used as a therapeutic agent for cancer and neurodegenerative diseases, either alone or in combination with other drugs. Finally, further studies are needed to determine the optimal experimental conditions for using 6-fluoro-2,3-dihydro-1H-inden-4-ol in various experimental systems, as well as to investigate its potential side effects and toxicity.
合成法
6-fluoro-2,3-dihydro-1H-inden-4-ol can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts acylation, and the Pd-catalyzed Suzuki-Miyaura coupling reaction. The most common method involves the reaction of 2,3-dihydro-1H-inden-4-ol with fluorine gas in the presence of a catalyst, such as iron(III) fluoride. This reaction yields 6-fluoro-2,3-dihydro-1H-inden-4-ol as a white crystalline solid with a melting point of 92-94°C.
科学的研究の応用
6-fluoro-2,3-dihydro-1H-inden-4-ol has a wide range of applications in scientific research, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) and as a precursor for the synthesis of other compounds. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol has been used in studies related to oxidative stress, neurodegenerative diseases, and cancer.
特性
CAS番号 |
161178-27-4 |
|---|---|
分子式 |
C9H9FO |
分子量 |
152.16 g/mol |
IUPAC名 |
6-fluoro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9FO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2 |
InChIキー |
JUZRQHDTSQCKEP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=CC(=C2)F)O |
正規SMILES |
C1CC2=C(C1)C(=CC(=C2)F)O |
同義語 |
1H-Inden-4-ol,6-fluoro-2,3-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)


![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)

![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)